3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAUUJWFDFEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-40-0 | |
| Record name | 3-((4-FLUOROPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-fluorothiophenol with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is being investigated for its potential pharmacological properties. The presence of the fluorine atom is known to enhance the metabolic stability and bioavailability of compounds, making them more effective as therapeutic agents.
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. Research into the specific mechanisms by which this compound interacts with cellular targets is ongoing.
- Antimicrobial Properties: There is emerging evidence that sulfanyl-containing compounds have antimicrobial activities. Further exploration could reveal whether 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone possesses similar properties, potentially leading to new antibiotic therapies.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions:
- Synthesis of Sulfides: The sulfanyl group can be utilized in nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry.
- Functionalization Reactions: The presence of both a fluorine atom and a sulfanyl group opens avenues for further functionalization, allowing chemists to create derivatives that may have enhanced or novel properties.
Material Science
Research into the applications of this compound extends into material science, particularly in developing new materials with specific electronic or optical properties.
- Polymer Chemistry: Incorporating this compound into polymer matrices could lead to materials with improved thermal stability or unique optical characteristics due to the presence of the fluorinated aromatic system.
Case Studies
Several case studies highlight the practical applications and potential of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone:
- Case Study on Anticancer Properties : A study conducted by researchers at a leading university explored the cytotoxic effects of structurally similar compounds on breast cancer cells, noting significant reductions in cell viability when treated with fluorinated sulfides . This suggests that further investigation into 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone could yield promising results.
- Synthesis Pathways : A publication detailing synthetic methodologies included 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone as a key intermediate in producing novel sulfide derivatives . This research emphasizes its utility in generating complex molecular architectures.
- Material Development : A research team focused on integrating fluorinated compounds into polymer systems reported enhanced mechanical properties and thermal resistance in materials containing similar structures . This opens possibilities for using 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone in advanced material applications.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl-Substituted Propanones
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone
- Structural Differences : The 4-methylphenylsulfanyl group replaces the 4-fluorophenylsulfanyl moiety, and a diphenyl group is present at the first carbon.
- Key Interactions : Hydrophobic interactions and hydrogen bonding with Mpro residues (e.g., His41, Cys145) were critical for its activity .
Table 1: Binding Occupancy of Selected Sulfanyl-Propanones
| Compound | Binding Occupancy (%) | Reference |
|---|---|---|
| 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone | 92.5 | |
| Remdesivir | 89.3 |
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
- Structural Differences : A bromine atom replaces the fluorine in the sulfanyl group.
- Activity: No direct inhibitory data are reported, but bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity due to steric hindrance or weaker polar interactions .
Chalcone Derivatives with Propanone Backbones
Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound. Substitutions on aromatic rings significantly modulate bioactivity:
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (Compound 2j)
- Structural Differences : Contains a bromine and iodine on ring A and a fluorine on ring B.
- Activity : IC50 = 4.70 µM against Mpro, attributed to electronegative substituents (Br, F) enhancing interactions with catalytic residues .
Cardamonin
Table 2: IC50 Values of Selected Chalcones
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Cardamonin | 4.35 | |
| Compound 2j | 4.70 | |
| Compound 2h (Cl, methoxy) | 13.82 |
Aryl-Substituted Propanones
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
- Structural Differences : A biphenyl group replaces the 4-methylphenyl group.
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
- Structural Differences : Chlorine replaces fluorine in the sulfanyl group.
Structure-Activity Relationship (SAR) Insights
- Electronegative Substituents : Fluorine and bromine in the sulfanyl group enhance binding via polar interactions (e.g., with His41 in Mpro) .
- Aromatic Substitutions: Methyl and biphenylyl groups on the propanone backbone improve hydrophobic interactions, while hydroxyl groups (as in chalcones) enhance hydrogen bonding .
- Steric Effects : Bulky substituents (e.g., iodine in Compound 2j) may reduce activity by hindering optimal binding .
Biological Activity
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, commonly referred to as compound 477334-40-0, is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure that includes a fluorophenyl group and a sulfanyl moiety, which may contribute to its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
- Molecular Formula : C16H15FOS
- Molecular Weight : 274.35 g/mol
- CAS Number : 477334-40-0
The biological activity of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that compounds with similar structures may act as inhibitors of dopamine transporters (DAT), which are critical in the treatment of neuropsychiatric disorders.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, including:
- Dopamine Transporter Inhibition : Preliminary findings suggest that derivatives of compounds containing the 4-fluorophenyl group can inhibit DAT, which may have implications in treating conditions like depression and addiction .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .
Study on Dopamine Transporter Inhibition
A study investigated the structure-activity relationships (SAR) of compounds similar to 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone. The research highlighted that modifications in the sulfanyl group significantly affected DAT affinity. For instance, a related compound showed an inhibition constant () of 23 nM at DAT, indicating strong binding affinity .
Antimicrobial Activity Evaluation
In vitro evaluations have shown that derivatives of this compound exhibit significant antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, and how can reaction conditions be optimized to reduce side products?
- Answer: A modified Claisen-Schmidt condensation is effective. Start with 4-methylpropiophenone ( ) and 4-fluorophenylthiol under basic conditions (e.g., NaOH in methanol). Control stoichiometry (1:1 molar ratio) and temperature (60–70°C) to minimize oxidation byproducts like sulfoxides (). Monitor reaction progress via TLC and purify via recrystallization (acetone/water) to achieve >95% purity (adapted from ).
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Answer:
- NMR : Use H/C NMR to confirm sulfanyl group integration (δ ~3.5 ppm for SCH) and aromatic substituents ( ).
- FTIR : Identify ketone (C=O stretch ~1700 cm) and C-F bonds (1100–1000 cm) ( ).
- HPLC : Employ C18 columns with UV detection (254 nm) to assess purity and resolve sulfoxide/sulfone contaminants ( ).
Q. What in vitro biological screening models are suitable for initial evaluation of antimicrobial activity?
- Answer: Use agar dilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing chalcone derivatives with fluorophenyl groups showing MIC values <50 µg/mL (). Include positive controls (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) to establish selectivity indices.
Advanced Research Questions
Q. How can SHELX software refine the crystal structure of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, and what challenges arise during refinement?
Input .hkl data from X-ray diffraction (MoKα, λ = 0.71073 Å).
Define displacement parameters (ADPs) for sulfanyl and fluorophenyl groups, which may exhibit anisotropic motion ( ).
Address twinning or disorder using TWIN/BASF commands ( ). Challenges include resolving overlapping electron density near the sulfur atom; apply restraints (DFIX) for S–C bond lengths (1.81 Å) and angles ( ).
Q. What computational strategies predict nonlinear optical (NLO) properties in this chalcone derivative?
- Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311++G**):
- Calculate hyperpolarizability (β) using Gaussian09 to assess NLO potential ( ).
- Compare with experimental UV-Vis (λ ~350 nm) and fluorescence data to validate charge-transfer transitions ( ).
- Correlate dihedral angles between aromatic rings (e.g., 7.14°–56.26°) with β values ( ).
Q. How can discrepancies in crystallographic data between synthesis batches be systematically resolved?
- Answer:
- Purity Analysis : Use HPLC ( ) to detect impurities (e.g., oxidized sulfones).
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., F···H contacts) across batches ( ).
- Synthesis Variability : Adjust recrystallization solvents (e.g., switch from acetone to DCM/hexane) to control polymorphism ( ).
Q. What structure-activity relationship (SAR) insights can be drawn from fluorophenyl chalcone derivatives for antifungal development?
- Answer:
- Electron-Withdrawing Groups : Fluorine at the 4-position enhances membrane penetration (logP ~3.2) ().
- Sulfanyl vs. Sulfonyl : Sulfanyl groups improve solubility () but reduce metabolic stability; compare half-lives in microsomal assays.
- Methyl Substitution : 4-Methylphenyl increases hydrophobicity, enhancing activity against Aspergillus spp. ().
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
